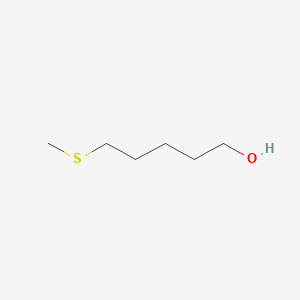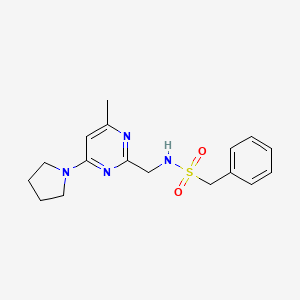![molecular formula C17H17ClN6O2 B2909069 8-(2-Chlorophenyl)-1,3-dimethyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921554-84-9](/img/structure/B2909069.png)
8-(2-Chlorophenyl)-1,3-dimethyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-(2-Chlorophenyl)-1,3-dimethyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of nitrogen-containing heterocyclic compound . Triazoles are known for their superior pharmacological applications and are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in several studies . These compounds can be synthesized using various techniques, including chemical and chemoenzymatic methods . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a 1,2,4-triazole ring. The IR absorption spectra of these compounds often show signals for C=O groups . The 1H-NMR spectrum typically shows peaks assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
1,2,4-Triazole derivatives are known for their ability to undergo various chemical reactions. They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific compound. These properties are often characterized using techniques such as IR, 1H-NMR, and Mass spectroscopy .Applications De Recherche Scientifique
Material Science
Due to their electron-deficient nature, 1,2,4-triazole derivatives exhibit excellent electron-transport and hole-blocking properties. This makes them promising organic materials in material science applications for electronic devices .
Antimicrobial Activity
These compounds have shown effectiveness in antimicrobial activity. Changes in the structure can affect their activity, which is crucial for developing new antimicrobial agents .
Cancer Treatment
Some 1,2,4-triazole derivatives have been synthesized and evaluated for their selectivity against cancer cell lines, indicating potential use in cancer treatment .
Antioxidant Activity
The antioxidant properties of these derivatives can be leveraged in pharmaceuticals to combat oxidative stress-related diseases .
Antiviral Activity
Certain 1,2,4-triazole derivatives have demonstrated significant antiviral activity, comparable to existing antiviral drugs .
Synthesis and Characterization
These compounds are used in chemical synthesis and characterization processes to create various pharmaceuticals and chemicals with desired properties .
Safety And Hazards
Propriétés
IUPAC Name |
8-(2-chlorophenyl)-1,3-dimethyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2/c1-4-9-23-12-14(21(2)17(26)22(3)15(12)25)24-13(19-20-16(23)24)10-7-5-6-8-11(10)18/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEQBJPWEDBJIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 41751601 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2908987.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(methylthio)benzyl)propanamide](/img/structure/B2908988.png)



![N-(2-chloro-4-fluorophenyl)-1-methyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2908995.png)
![2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide](/img/structure/B2908997.png)
![methyl 4-[(4-cyanoanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2909000.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2909003.png)



![2-Ethyl-5-((4-isopropylphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2909009.png)